Bienvenue dans la boutique en ligne BenchChem!

8-Phenylxanthine

Adenosine receptor antagonism Xanthine SAR Binding affinity

8-Phenylxanthine (CAS 2879-14-3) is the essential unsubstituted scaffold for medicinal chemistry programs targeting adenosine receptors and MAO-B. Unlike generic methylxanthines (caffeine, theophylline), its 8-phenyl substitution delivers up to 100-fold greater AR antagonist potency and a defined MAO-B Ki of 86.2 μM—crucial for establishing assay benchmarks. The absence of N7 methylation avoids the potency-blunting effects seen in caffeine derivatives, making it the optimal starting point for SAR exploration leading to sub-nanomolar, subtype-selective antagonists. Procure this parent compound to unlock the full synthetic landscape rather than being constrained by pre-substituted analogs with fixed selectivity profiles.

Molecular Formula C11H8N4O2
Molecular Weight 228.21 g/mol
CAS No. 2879-14-3
Cat. No. B3062520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Phenylxanthine
CAS2879-14-3
Molecular FormulaC11H8N4O2
Molecular Weight228.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(N2)C(=O)NC(=O)N3
InChIInChI=1S/C11H8N4O2/c16-10-7-9(14-11(17)15-10)13-8(12-7)6-4-2-1-3-5-6/h1-5H,(H3,12,13,14,15,16,17)
InChIKeyACCCXSZCOGNLFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Phenylxanthine (CAS 2879-14-3): A Core Xanthine Scaffold for Adenosine Receptor Antagonist Development


8-Phenylxanthine (CAS 2879-14-3; molecular formula C11H8N4O2; MW 228.21) is a synthetic xanthine derivative distinguished by an unsubstituted phenyl group at the C8 position of the purine-2,6-dione core . Unlike the prototypical methylxanthines caffeine and theophylline, which possess methyl substituents at N1, N3, and/or N7 positions, the introduction of an 8-phenyl substituent markedly enhances antagonist potency at adenosine receptors (ARs) and enables distinct pharmacological profiling [1]. This compound serves as both a versatile pharmacophore for medicinal chemistry derivatization—particularly in developing selective A1, A2A, and A2B AR antagonists—and as a reference standard in MAO-B inhibition studies [2].

Procurement Consideration: Why 8-Phenylxanthine (CAS 2879-14-3) Cannot Be Substituted with Generic Methylxanthines


Generic substitution of 8-phenylxanthine with common methylxanthines such as caffeine or theophylline is scientifically invalid for studies requiring potent adenosine receptor blockade or specific MAO-B inhibition. The unsubstituted 8-phenyl moiety confers up to two orders of magnitude greater adenosine receptor antagonist potency relative to theophylline, while 8-phenylcaffeine—structurally analogous but methylated at N7—exhibits negligible potency enhancement compared to caffeine [1]. Furthermore, theophylline and caffeine are nonselective across AR subtypes and are essentially inactive as MAO-B inhibitors, whereas the 8-phenylxanthine scaffold provides a baseline Ki of 86.2 μM against MAO-B and can be further derivatized for subtype-selective AR antagonism with selectivity ratios exceeding 400-fold [2]. Substituting with a generic analog introduces confounding phosphodiesterase inhibition and fails to reproduce the receptor occupancy and enzyme inhibition profiles required for reproducible research outcomes.

Quantitative Differentiation Evidence: 8-Phenylxanthine (CAS 2879-14-3) vs. Comparator Xanthines


Adenosine Receptor Antagonist Potency: 8-Phenylxanthine Derivatives vs. Theophylline and Caffeine

The 8-phenyl substituent dramatically enhances adenosine receptor antagonist potency compared to the parent methylxanthine scaffold. 8-Phenyltheophylline (1,3-dimethyl-8-phenylxanthine) is 25-35-fold more potent as an adenosine receptor antagonist than theophylline, whereas 8-phenylcaffeine (1,3,7-trimethyl-8-phenylxanthine) is only 2-3-fold more potent than caffeine [1]. In guinea pig lung A2 adenosine receptor assays, the rank order of antagonist potency was: 1,3-diethyl-8-phenylxanthine (Ki = 0.14 μM) > 8-phenyltheophylline (Ki = 0.55 μM) > IBMX (Ki = 2.9 μM) > theophylline (Ki = 8.1 μM) [2]. The 58-fold potency differential between 1,3-diethyl-8-phenylxanthine and theophylline underscores the functional impact of 8-phenyl substitution combined with optimized N1/N3 alkylation.

Adenosine receptor antagonism Xanthine SAR Binding affinity

A1 vs. A2 Adenosine Receptor Subtype Selectivity: 8-Phenyltheophylline vs. 1,3-Dipropyl-8-phenylxanthine

Within the 8-phenylxanthine class, N1/N3 alkylation patterns critically determine receptor subtype selectivity. 8-Phenyltheophylline (1,3-dimethyl-8-phenylxanthine) exhibits approximately 700-fold higher potency at A1 receptors (bovine brain) than at A2 receptors (human platelets) [1]. By contrast, 1,3-dipropyl-8-phenylxanthine demonstrates a much narrower selectivity window: Ki = 9.2 nM at A1 receptors and Ki = 0.17 nM at A2 receptors, representing only ~54-fold A2-preferring selectivity [2]. This functional divergence illustrates that while the 8-phenyl core enhances overall AR potency, alkyl substituents at N1 and N3 are the primary drivers of subtype selectivity.

Receptor subtype selectivity A1 adenosine receptor A2 adenosine receptor

Monoamine Oxidase B (MAO-B) Inhibition: 8-Phenylxanthine Baseline vs. Optimized Derivatives

8-Phenylxanthine (CAS 2879-14-3) exhibits measurable MAO-B inhibitory activity with a Ki value of 86.2 μM in vitro [1]. This baseline activity is structurally specific—methylxanthines lacking the 8-phenyl substituent (e.g., caffeine, theophylline) are essentially inactive against MAO-B. Further derivatization of the 8-phenylxanthine scaffold dramatically improves potency: 8-substituted benzamido-phenylxanthine derivative 6a achieved a Ki of 0.26 μM [2], representing a >330-fold improvement over the parent scaffold. This structure-activity relationship establishes the unsubstituted 8-phenylxanthine as both a validated positive control in MAO-B assays and a tractable starting point for developing high-affinity inhibitors.

MAO-B inhibition Parkinson's disease Neuroprotection

Differential Impact of 8-Phenyl Substitution Across Methylxanthine Scaffolds: Theophylline vs. Caffeine Derivatives

The potency-enhancing effect of 8-phenyl substitution is not uniform across all xanthine scaffolds. Addition of an 8-phenyl group to theophylline (producing 8-phenyltheophylline) yields a 25-35-fold increase in adenosine receptor antagonist potency. In contrast, the same 8-phenyl substitution applied to caffeine (producing 8-phenylcaffeine) increases potency by only 2-3-fold [1]. This differential effect is attributed to the presence of the N7-methyl group in caffeine, which sterically and electronically modulates the 8-phenyl group's contribution to receptor binding. This class-level inference suggests that the 8-phenylxanthine scaffold (lacking N7 methylation) provides the most pronounced potency enhancement relative to its N7-methylated counterpart.

Structure-activity relationship Xanthine pharmacology SAR

1,3-Dialkyl-8-phenylxanthine A1 Receptor Affinity: Dipropyl vs. Dimethyl Substitution

Alkyl chain length at N1 and N3 positions modulates A1 adenosine receptor affinity within the 8-phenylxanthine class. 1,3-Dipropyl-8-phenylxanthine exhibits an A1 receptor Ki of 9.2 nM (4.3-19.3 nM, 95% CI) [1], whereas 1,3-dimethyl-8-phenylxanthine (8-phenyltheophylline) exhibits an A1 Ki of 66 nM (45-96 nM) [1]. The dipropyl analog is approximately 7-fold more potent at A1 receptors than the dimethyl analog. This difference is consistent across multiple studies, with 1,3-dipropyl-8-phenylxanthine also demonstrating a Ki of 10.0 nM in independent assays [2]. The magnitude of this difference is sufficient to alter experimental outcomes in competitive binding assays requiring low nanomolar A1 receptor occupancy.

A1 adenosine receptor Binding affinity Alkylxanthine SAR

Functional Antagonism in cAMP Accumulation Assays: 1,3-Diethyl-8-phenylxanthine Potency Rank

In functional assays measuring inhibition of NECA-stimulated cAMP accumulation in rat and guinea-pig thymocytes, xanthine derivatives exhibited a defined potency hierarchy: 1,3-diethyl-8-phenylxanthine > 8-phenyltheophylline > IBMX = 8-p-sulphophenyltheophylline = verrophylline > theophylline > caffeine > enprofylline > theobromine > pentoxiphylline [1]. The pA2 value for 8-phenyltheophylline was determined as 0.35 μM (equivalent to Ki ≈ 447 nM assuming competitive antagonism), and the antagonism was confirmed as competitive. This functional readout corroborates the binding data, confirming that 8-phenylxanthine derivatives not only occupy receptors with high affinity but also translate that occupancy into robust, competitive inhibition of downstream cAMP signaling.

cAMP accumulation Functional antagonism Thymocyte assay

Procurement-Driven Application Scenarios for 8-Phenylxanthine (CAS 2879-14-3)


Medicinal Chemistry: Custom Derivatization for Subtype-Selective Adenosine Receptor Antagonists

8-Phenylxanthine (CAS 2879-14-3) serves as an unsubstituted scaffold that enables flexible N1, N3, and phenyl-ring functionalization for developing AR subtype-selective antagonists. As demonstrated, 1,3-dipropyl substitution yields A2-preferring compounds (Ki = 0.17 nM at A2), while dimethyl substitution produces A1-selective antagonists with ~700-fold selectivity [1][2]. The scaffold also supports anilide derivatization at the para-phenyl position to achieve A2B-selective antagonists with Ki values in the 1-3 nM range and selectivity ratios exceeding 400-fold versus A1/A2A/A3 subtypes [3]. Procuring the parent 8-phenylxanthine enables synthetic chemists to access the full SAR landscape rather than being constrained by pre-substituted analogs.

MAO-B Inhibitor Screening: Reference Standard and SAR Baseline

8-Phenylxanthine exhibits validated MAO-B inhibitory activity with a Ki of 86.2 μM [4]. This moderate baseline activity serves as a critical reference point for structure-activity relationship studies, where optimized derivatives (e.g., benzamido-phenylxanthines with Ki = 0.26 μM) demonstrate >330-fold potency improvements [5]. Procuring this compound enables researchers to establish assay performance benchmarks and contextualize the potency gains achieved through synthetic elaboration, particularly in Parkinson's disease-focused neuroprotection programs where MAO-B inhibition is a validated therapeutic strategy.

Adenosine Receptor Pharmacology: Potent Antagonism Without N7 Methylation Interference

Unlike caffeine and its 8-phenyl derivatives—where N7 methylation severely blunts the potency-enhancing effect of 8-phenyl substitution (only 2-3-fold vs. 25-35-fold for theophylline derivatives) [6]—8-phenylxanthine lacks N7 substitution entirely. This structural feature makes it the optimal starting material for studies investigating the isolated contribution of 8-aryl substitution to AR binding and antagonism, free from confounding electronic or steric effects imposed by N7 alkylation.

Competitive Binding Assays: Validated Functional Antagonist with Defined pA2

8-Phenyltheophylline, a direct 1,3-dimethyl derivative of 8-phenylxanthine, has been rigorously characterized in functional cAMP accumulation assays with a defined pA2 value of 0.35 μM and confirmed competitive antagonism mechanism [7]. This functional validation extends to the broader 8-phenylxanthine class, supporting their use as reliable tool compounds in adenylate cyclase-coupled receptor assays. Procurement of the parent scaffold enables preparation of alkylated derivatives with established functional pharmacology credentials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Phenylxanthine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.